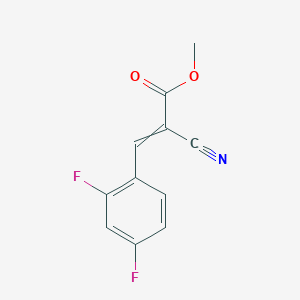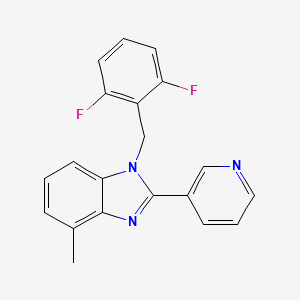![molecular formula C25H27BrO3 B12567134 1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene CAS No. 188912-28-9](/img/structure/B12567134.png)
1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is a complex organic compound characterized by the presence of multiple ether linkages and a bromine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene typically involves the reaction of tribenzylmethane with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the bromine atom.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would typically involve the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
化学反応の分析
Types of Reactions: 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, which facilitate the substitution of the bromine atom with an alkoxy group.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation could produce a carbonyl compound.
科学的研究の応用
1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ether linkages.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in organic synthesis.
類似化合物との比較
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-ethoxyethoxy)ethane
- 1-Bromo-2-(2-propoxyethoxy)ethane
Comparison: Compared to these similar compounds, 1,1’,1’'-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene is unique due to its tribenzylmethane core, which provides additional stability and potential for further functionalization. The presence of multiple ether linkages also enhances its solubility and reactivity in various chemical environments.
特性
CAS番号 |
188912-28-9 |
|---|---|
分子式 |
C25H27BrO3 |
分子量 |
455.4 g/mol |
IUPAC名 |
[2-[2-(2-bromoethoxy)ethoxy]ethoxy-diphenylmethyl]benzene |
InChI |
InChI=1S/C25H27BrO3/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChIキー |
LYQOKWZPWZVIFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
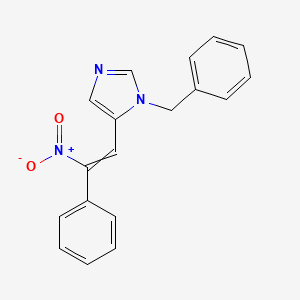
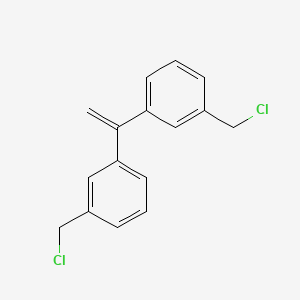

![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
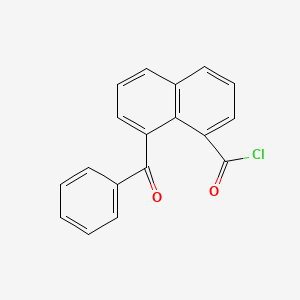
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
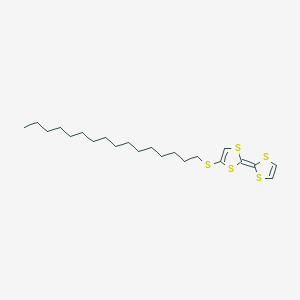
![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
